molecular formula C23H28N4O2S B2788028 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-71-7

2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2788028
CAS No.: 628278-71-7
M. Wt: 424.56
InChI Key: MDDAMTRHTRHBGS-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is an organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multi-step process. The initial steps include the preparation of the core pyrimido[4,5-b]quinoline structure followed by the introduction of the butylsulfanyl and dimethylamino groups through substitution reactions. Key reagents often include alkyl halides, aromatic amines, and sulfur-based nucleophiles under carefully controlled conditions to ensure the desired product formation.

Industrial Production Methods

While industrial-scale production methods are still being refined, standard approaches often leverage continuous flow reactors to manage reaction kinetics efficiently. The process optimization focuses on ensuring high yields and purity, minimizing by-products and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is known to undergo various reactions:

  • Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Can be reduced to produce simpler derivatives, affecting the quinoline moiety.

  • Substitution: : The compound is prone to nucleophilic aromatic substitution, especially at positions influenced by electron-withdrawing or electron-donating groups.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, hydrazine for reduction, and sodium hydroxide for nucleophilic substitutions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to optimize yields.

Major Products

Oxidation reactions yield sulfoxides and sulfones, while reduction can produce a variety of simpler derivatives. Substitution reactions often result in the replacement of the dimethylamino or butylsulfanyl groups with other nucleophiles.

Scientific Research Applications

The versatility of 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione allows it to be utilized in several areas:

  • Chemistry: : As a building block in organic synthesis, enabling the development of novel compounds.

  • Biology: : Investigated for its potential interactions with biological macromolecules and enzymatic systems.

  • Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The compound's mechanism of action typically involves its ability to interact with molecular targets such as enzymes, receptors, or DNA. The butylsulfanyl and dimethylamino groups play significant roles in these interactions, affecting binding affinity and specificity. Pathways involved might include enzyme inhibition or activation, receptor binding, and alterations in gene expression.

Comparison with Similar Compounds

When compared to similar compounds such as 2-(butylsulfanyl)-5-[4-(methylamino)phenyl]-tetrahydropyrimido[4,5-b]quinoline, 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its distinct substitution pattern that imparts unique physicochemical properties, reactivity, and biological activities.

Similar Compounds

  • 2-(butylsulfanyl)-5-[4-(methylamino)phenyl]-tetrahydropyrimido[4,5-b]quinoline

  • 2-(butylsulfanyl)-5-[4-(hydroxy)phenyl]-tetrahydropyrimido[4,5-b]quinoline

This compound's unique structure endows it with properties that make it highly versatile across multiple disciplines, highlighting its potential for future scientific exploration.

Properties

IUPAC Name

2-butylsulfanyl-5-[4-(dimethylamino)phenyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-4-5-13-30-23-25-21-20(22(29)26-23)18(14-9-11-15(12-10-14)27(2)3)19-16(24-21)7-6-8-17(19)28/h9-12,18H,4-8,13H2,1-3H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDAMTRHTRHBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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